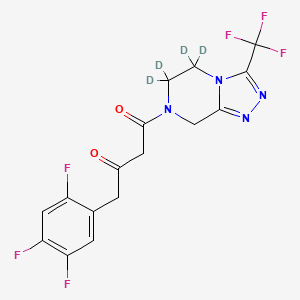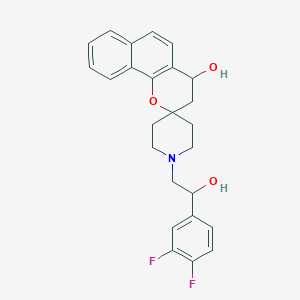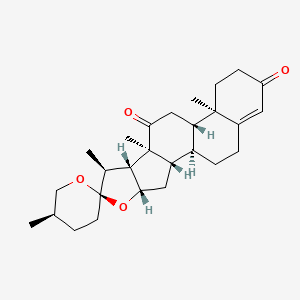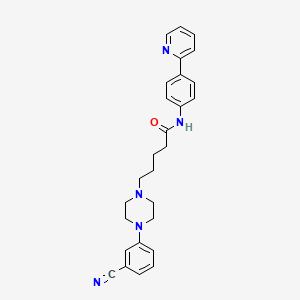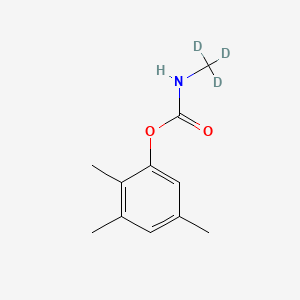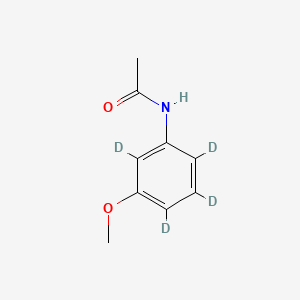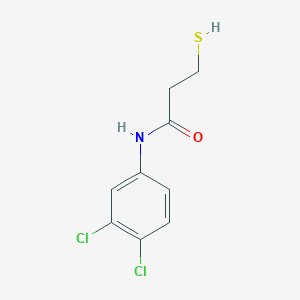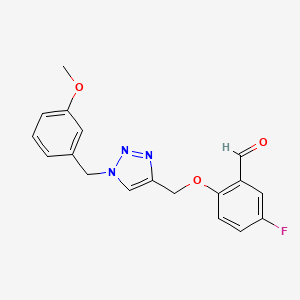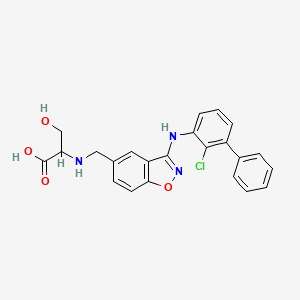
PD-1/PD-L1-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-1/PD-L1-IN-17 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in immune regulation and cancer progression by allowing cancer cells to evade immune detection. By inhibiting this interaction, this compound has shown potential in enhancing anti-tumor immunity and is being explored for its therapeutic applications in cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-17 involves multiple steps, including the formation of biphenyl derivatives. The synthetic route typically starts with the preparation of the biphenyl core, followed by functionalization to introduce various substituents. Common reagents used in these reactions include bromine, chlorine, and cyanide, among others .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
PD-1/PD-L1-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired product and include temperature control, solvent selection, and reaction time .
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with different functional groups. These derivatives are then further modified to produce the final compound, this compound .
Scientific Research Applications
PD-1/PD-L1-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Helps in understanding the role of PD-1/PD-L1 in immune regulation and cancer progression.
Medicine: Explored for its potential in cancer immunotherapy, particularly in enhancing anti-tumor immunity.
Industry: Used in the development of new therapeutic agents targeting the PD-1/PD-L1 pathway
Mechanism of Action
PD-1/PD-L1-IN-17 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1. This blockade restores the activity of T cells, leading to enhanced anti-tumor immunity. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathways affected by this interaction include the PI3K/AKT, MAPK, and JAK-STAT pathways, which are essential for cell proliferation, survival, and immune evasion .
Comparison with Similar Compounds
PD-1/PD-L1-IN-17 is unique compared to other similar compounds due to its specific binding affinity and inhibitory activity. Similar compounds include:
BMS-1166: Another small-molecule inhibitor targeting the PD-1/PD-L1 interaction.
BMS-202: Known for its ability to induce dimerization of the PD-L1 protein.
CH-4: A small-molecule inhibitor with strong inhibitory activity towards the PD-1/PD-L1 interaction .
These compounds share similar mechanisms of action but differ in their chemical structures, binding affinities, and pharmacokinetic properties. This compound stands out due to its unique structural features and potential for therapeutic applications .
Properties
Molecular Formula |
C23H20ClN3O4 |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
2-[[3-(2-chloro-3-phenylanilino)-1,2-benzoxazol-5-yl]methylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C23H20ClN3O4/c24-21-16(15-5-2-1-3-6-15)7-4-8-18(21)26-22-17-11-14(9-10-20(17)31-27-22)12-25-19(13-28)23(29)30/h1-11,19,25,28H,12-13H2,(H,26,27)(H,29,30) |
InChI Key |
LYJGBKYNTZGSLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)NC3=NOC4=C3C=C(C=C4)CNC(CO)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


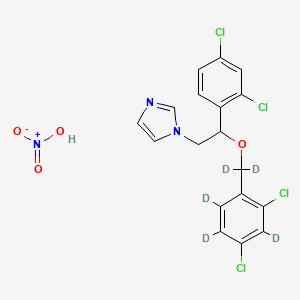
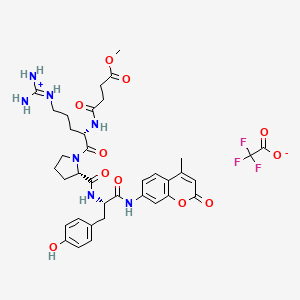
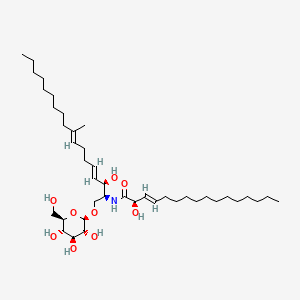
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)

